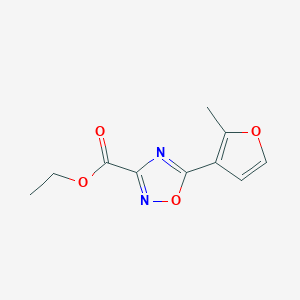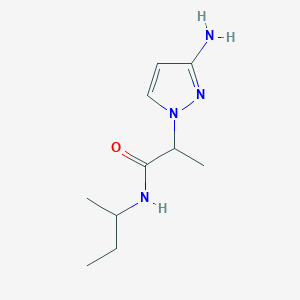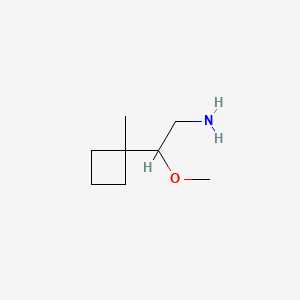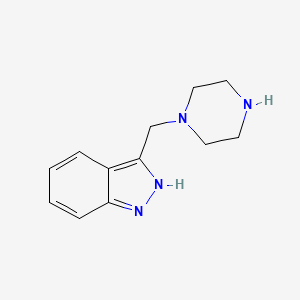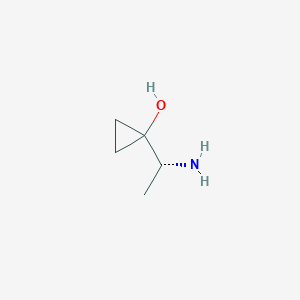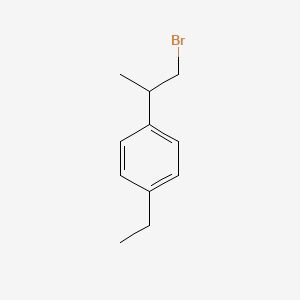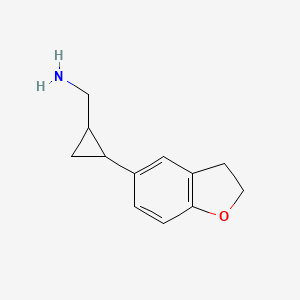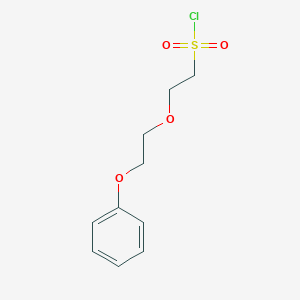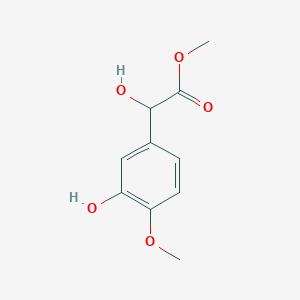
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4. It is known for its unique chemical structure, which includes both hydroxyl and methoxy functional groups attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group produces alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Methyl 2-(3-amino-4-hydroxyphenyl)acetate
- Methyl 2-(4-hydroxy-3-methylphenyl)acetate
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Uniqueness
Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12O5/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,11-12H,1-2H3 |
Clave InChI |
QZRAPFWYCKNDHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



